molecular formula C14H18O3 B7849405 Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate

Cat. No.: B7849405
M. Wt: 234.29 g/mol
InChI Key: UFNYKKWWDZBODD-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate typically involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkoxides or amines in the presence of a base.

Major Products

    Oxidation: 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.

    Reduction: 4-(2,4-dimethylphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aromatic ring can also engage in π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxobutanoate: Lacks the substituted aromatic ring, making it less complex.

    Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-(2,4-Dimethylphenyl)-4-oxobutanoic acid: The carboxylic acid analog of the compound.

Uniqueness

This compound is unique due to the presence of both an ester and a ketone functional group along with a substituted aromatic ring. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYKKWWDZBODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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